3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide
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Overview
Description
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide is a complex organic compound featuring a trifluoromethyl group, a cyclopropyl ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the cyclopropyl ring. The final step involves the formation of the amide bond with N-(1,2,2-trimethylpropyl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,2,2-trimethylpropyl)propanamide is unique due to its combination of a trifluoromethyl group, a cyclopropyl ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H23ClF3N3O |
---|---|
Molecular Weight |
365.82 g/mol |
IUPAC Name |
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide |
InChI |
InChI=1S/C16H23ClF3N3O/c1-9(15(2,3)4)21-11(24)7-8-23-13(10-5-6-10)12(17)14(22-23)16(18,19)20/h9-10H,5-8H2,1-4H3,(H,21,24) |
InChI Key |
NDVDSKBVZJRMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)CCN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2 |
Origin of Product |
United States |
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